

# GSK429286A: A Technical Guide for Researchers

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Compound of Interest			
Compound Name:	GSK429286A		
Cat. No.:	B1683960		Get Quote

**GSK429286A** is a potent and selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of its core properties, experimental applications, and mechanism of action for researchers, scientists, and drug development professionals.

**Core Compound Information** 

Property	Value
CAS Number	864082-47-3
Molecular Weight	432.37 g/mol
Molecular Formula	C21H16F4N4O2

## **Quantitative Data: In Vitro Inhibitory Activity**

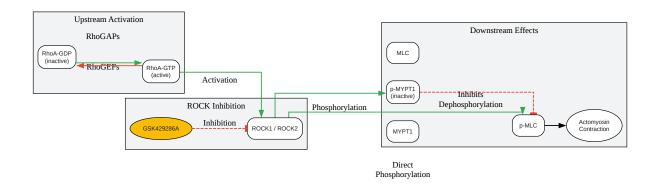
**GSK429286A** has been characterized by its inhibitory activity against several kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.



Target Kinase	IC50 Value
ROCK1	14 nM[1][2]
ROCK2	63 nM[2]
RSK	780 nM (0.78 μM)[1][2]
p70S6K	1940 nM (1.94 μM)[1][2]
Functional Assay	IC50 Value
Rat Aortic Ring Dilation	190 nM[1][2]

# Signaling Pathway: The Role of GSK429286A in the Rho/ROCK Pathway

**GSK429286A** exerts its effects by inhibiting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling cascade plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction. By inhibiting ROCK, **GSK429286A** can modulate these downstream events.





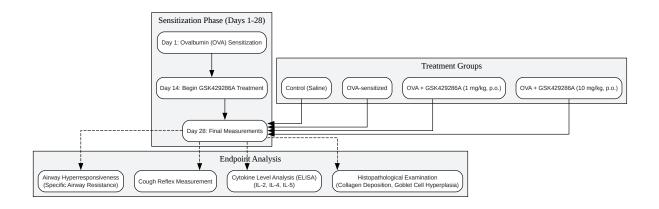
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Caption: **GSK429286A** inhibits ROCK, preventing downstream phosphorylation events.

## **Experimental Protocols**In Vivo Model of Allergic Airway Inflammation

An experimental model of allergic asthma in guinea pigs has been used to evaluate the anti-inflammatory and anti-remodeling effects of **GSK429286A**.[3]

**Experimental Workflow** 



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Caption: Workflow for the in vivo evaluation of GSK429286A.

Methodology:



- Animal Model: Male Dunkin-Hartley guinea pigs are sensitized with ovalbumin (OVA) over a 28-day period to induce allergic airway inflammation.[4]
- Treatment: GSK429286A is administered orally at doses of 1 mg/kg and 10 mg/kg daily for the last 14 days of the sensitization period.[4]
- Airway Hyperresponsiveness: Specific airway resistance is measured in response to histamine inhalation.[4]
- Cough Reflex: The number of coughs is counted after inhalation of citric acid.[4]
- Cytokine Analysis: Lung tissue homogenates are analyzed for levels of inflammatory cytokines (IL-2, IL-4, IL-5) using ELISA.[3]
- Histopathology: Lung tissue sections are examined for markers of airway remodeling, including collagen deposition and goblet cell hyperplasia.

Quantitative In Vivo Results: Oral administration of **GSK429286A** in a guinea pig model of allergic asthma resulted in the following significant effects:

- Reduction in specific airway resistance after histamine challenge.[4]
- Decrease in the number of coughs induced by citric acid.[4]
- Significant reduction in the levels of inflammatory cytokines IL-2, IL-4, and IL-5 in lung homogenates.[3]
- Amelioration of airway remodeling, as evidenced by reduced collagen deposition and goblet cell hyperplasia.[3]

### In Vitro Western Blot for Phosphorylated MYPT1

To assess the cellular activity of **GSK429286A**, a Western blot can be performed to measure the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct downstream target of ROCK.

Methodology:



- Cell Culture and Treatment: Culture appropriate cells (e.g., HEK-293 or vascular smooth muscle cells) and treat with varying concentrations of **GSK429286A** for a specified time. A positive control (e.g., a RhoA activator) can be included.
- Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
- · Immunoblotting:
  - Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
  - Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., p-MYPT1 Thr853).
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., total MYPT1 or β-actin).

### **Pharmacokinetics**

In male Sprague-Dawley rats, **GSK429286A** has demonstrated an oral bioavailability of 61%. [1][2] Oral administration of single doses ranging from 3-30 mg/kg in spontaneously hypertensive rats led to a dose-dependent reduction in mean arterial pressure, with a maximal decrease of 50 mmHg observed approximately 2 hours after a 30 mg/kg dose.[1][2]

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